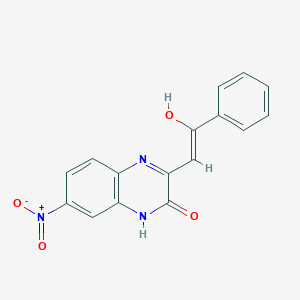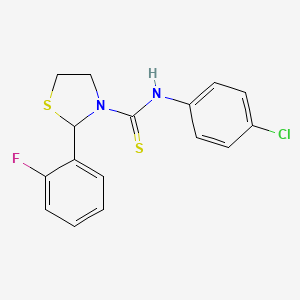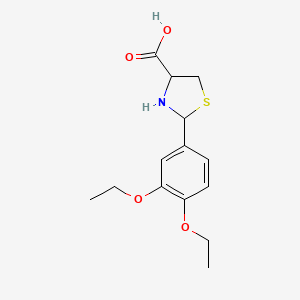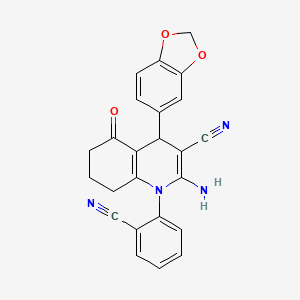![molecular formula C20H22ClN3 B11517500 4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11517500.png)
4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is a complex organic compound that features an indole ring substituted with a chlorine atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole undergoes alkylation with an appropriate alkyl halide in the presence of a base like potassium carbonate.
Schiff Base Formation: Finally, the alkylated indole reacts with 4-(dimethylamino)benzaldehyde under acidic conditions to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the Schiff base to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Secondary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: A compound used in the synthesis of neuroleptic agents.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is unique due to its combination of an indole ring with a Schiff base structure, providing distinct electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H22ClN3 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
4-[1-(5-chloro-1H-indol-3-yl)propan-2-yliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H22ClN3/c1-14(22-12-15-4-7-18(8-5-15)24(2)3)10-16-13-23-20-9-6-17(21)11-19(16)20/h4-9,11-14,23H,10H2,1-3H3 |
InChI Key |
OLMYSIMMFFTHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)Cl)N=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-bromophenyl)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11517423.png)


![(8Z)-8-(3-bromo-4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11517439.png)
![1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11517441.png)
![2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11517446.png)
![methyl 2-({[(2Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11517459.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine](/img/structure/B11517480.png)

![1,3,7-trimethyl-8-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517485.png)

![2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11517514.png)

